molecular formula C15H29N3O6S B575907 Iodofenphos CAS No. 175893-71-7

Iodofenphos

Cat. No.: B575907
CAS No.: 175893-71-7
M. Wt: 379.5 g/mol
InChI Key: QIGQDWUFXJHKFV-UHFFFAOYSA-N
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Description

Iodofenphos is an organophosphorus compound with the chemical name phosphorothioic acid O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl ester . It is primarily used as an insecticide with both stomach and contact activity. The compound is known for its effectiveness in controlling various pests, including flies and ticks in cattle .

Preparation Methods

The synthesis of Iodofenphos involves several steps:

Chemical Reactions Analysis

Iodofenphos undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxon derivatives.

    Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to produce 2,5-dichloro-4-iodophenol and dimethyl phosphorothioic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the phosphorothioate group is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and bases like sodium hydroxide for hydrolysis.

Scientific Research Applications

Iodofenphos has several applications in scientific research:

Mechanism of Action

Iodofenphos exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, this compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pests. The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, thereby preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Iodofenphos is compared with other organophosphorus insecticides such as:

Properties

CAS No.

175893-71-7

Molecular Formula

C15H29N3O6S

Molecular Weight

379.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;1-ethenylpyrrolidin-2-one;sulfuric acid

InChI

InChI=1S/C9H18N2O.C6H9NO.H2O4S/c1-8(2)9(12)10-6-5-7-11(3)4;1-2-7-5-3-4-6(7)8;1-5(2,3)4/h1,5-7H2,2-4H3,(H,10,12);2H,1,3-5H2;(H2,1,2,3,4)

InChI Key

QIGQDWUFXJHKFV-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NCCCN(C)C.C=CN1CCCC1=O.OS(=O)(=O)O

Canonical SMILES

CC(=C)C(=O)NCCCN(C)C.C=CN1CCCC1=O.OS(=O)(=O)O

Related CAS

175893-71-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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